molecular formula C15H13N B12960515 2H-Pyrido[2,1-a][2]benzazocine

2H-Pyrido[2,1-a][2]benzazocine

Cat. No.: B12960515
M. Wt: 207.27 g/mol
InChI Key: QDDOXKGILCPMAG-NPKLGWEHSA-N
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Description

2H-Pyrido2,1-abenzazocine is a heterocyclic compound that features a fused ring system combining a pyridine ring and a benzazocine ring. This compound is part of a broader class of nitrogen-containing heterocycles, which are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2H-Pyrido2,1-abenzazocine typically involves the reaction of 2-(bromomethyl)benzophenones or 2-(bromomethyl)benzaldehyde with 2-methylpyridines . The process includes several steps, such as the formation of intermediate 1-benzyl-2-methylpyridinium salts and subsequent dehydration to form the benzazocine moiety. The efficiency of the dehydration step can be enhanced by using protic solvents and increasing the heating time .

Industrial Production Methods: Industrial production methods for 2H-Pyrido2,1-abenzazocine are not well-documented in the literature. the general principles of heterocyclic synthesis, such as the use of high-throughput screening and optimization of reaction conditions, are likely applied to scale up the production of this compound.

Chemical Reactions Analysis

Types of Reactions: 2H-Pyrido2,1-abenzazocine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive sites within the fused ring system.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products: The major products formed from these reactions depend on the specific functional groups present in the starting material and the reaction conditions. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2H-Pyrido2,1-abenzazocine has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine .

Chemistry:

  • Used as a building block for the synthesis of more complex heterocyclic compounds.
  • Employed in the development of new synthetic methodologies.

Biology:

  • Investigated for its potential as an enzyme inhibitor.
  • Studied for its interactions with biological macromolecules.

Medicine:

  • Explored for its anticancer properties.
  • Evaluated for its potential as an antiviral agent.

Industry:

  • Utilized in the development of new materials with specific electronic or optical properties.

Comparison with Similar Compounds

  • Pyrido[1,2-a]benzimidazoles
  • Pyrido[1,2-a]benzazepines
  • Pyrido[3,4-c][1,2]benzoxazines

Uniqueness: The uniqueness of 2H-Pyrido2,1-abenzazocine lies in its specific fused ring system, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C15H13N

Molecular Weight

207.27 g/mol

IUPAC Name

(8Z,10Z)-7-azatricyclo[10.4.0.02,7]hexadeca-1(16),2,5,8,10,12,14-heptaene

InChI

InChI=1S/C15H13N/c1-2-9-14-13(7-1)8-3-5-11-16-12-6-4-10-15(14)16/h1-3,5-12H,4H2/b8-3-,11-5-

InChI Key

QDDOXKGILCPMAG-NPKLGWEHSA-N

Isomeric SMILES

C1C=CN2/C=C\C=C/C3=CC=CC=C3C2=C1

Canonical SMILES

C1C=CN2C=CC=CC3=CC=CC=C3C2=C1

Origin of Product

United States

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